molecular formula C8H7Cl2N B13282397 4,7-Dichloro-2,3-dihydro-1H-indole

4,7-Dichloro-2,3-dihydro-1H-indole

Cat. No.: B13282397
M. Wt: 188.05 g/mol
InChI Key: DCKDGTAZXHOJRS-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities

Preparation Methods

The synthesis of 4,7-Dichloro-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole derivative . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

4,7-Dichloro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce indole-2,3-dione derivatives, while substitution reactions can introduce different functional groups onto the indole ring.

Scientific Research Applications

4,7-Dichloro-2,3-dihydro-1H-indole has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic applications. Additionally, in the industry, indole derivatives are used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some indole derivatives may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

4,7-Dichloro-2,3-dihydro-1H-indole can be compared with other similar compounds, such as 4,7-dichloroisatin and 4,7-dimethylindane . These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can influence its properties and applications.

Biological Activity

4,7-Dichloro-2,3-dihydro-1H-indole (also known as 4,7-dichloroindoline-2,3-dione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 4,7-dichloroindoline-2,3-dione
  • Chemical Formula : C8H3Cl2N O2
  • Molecular Weight : 216.02 g/mol
  • CAS Number : 18711-13-2

Research indicates that this compound exhibits its biological effects primarily through interactions with various biological targets. Notably, it has been studied for its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's activity against AChE has been quantified with an IC50 value of approximately 54,000 nM, indicating moderate inhibitory potential .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance:

  • Antibacterial Activity : Compounds derived from this indole structure have shown significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). One derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against a reference strain .
CompoundTarget BacteriaMIC (µg/mL)
Derivative AS. aureus ATCC 292134
Derivative BMethicillin-resistant S. aureus8

Antifungal Activity

The compound has also been evaluated for antifungal properties. For example:

  • Inhibition Rates : In a study focusing on various fungal pathogens, the inhibition rates against Phytophthora parasitica were notable, with rates reaching up to 53.4% for certain derivatives .

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective potential of indole derivatives, including this compound. The results indicated promising activity in protecting neuronal cells from oxidative stress-induced damage .
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using human HepG2 cell lines. The compound exhibited low cytotoxicity levels with selectivity indices ranging from 10 to 400, suggesting a favorable therapeutic window .
  • Structure–Activity Relationship (SAR) : Research into the SAR of indole derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, chlorination at the 4 and 7 positions significantly improves AChE inhibition compared to non-chlorinated analogs .

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4,7-dichloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2

InChI Key

DCKDGTAZXHOJRS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Cl)Cl

Origin of Product

United States

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